BenchChemオンラインストアへようこそ!

Amonafide

P-glycoprotein Multidrug Resistance Leukemia

Amonafide is the only Topo II poison that retains full cytotoxic potency in Pgp-overexpressing (MDR+) cells, where doxorubicin, etoposide, and mitoxantrone lose up to 3 log units of activity. It produces a single major site-specific DNA cleavage pattern on pBR322 — topologically distinct from all classical Topo II inhibitors. Use it to dissect Pgp-mediated multidrug resistance in AML and hematological malignancies, characterize intercalator-stabilized Topo II-DNA cleavable complexes, or as the essential reference standard for next-generation naphthalimide analogs (e.g., UNBS3157).

Molecular Formula C16H17N3O2
Molecular Weight 283.32 g/mol
CAS No. 69408-81-7
Cat. No. B1665376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmonafide
CAS69408-81-7
Synonyms5-amino-2-(2-dimethylaminoethyl)benzo(de)isoquinolin-1,3-dione
amonafide
benzisoquinolinedione
FA 142
M-FA 142
M-FA-142
MFA 142
MFA-142
nafidimide
NSC 308847
NSC-308847
Molecular FormulaC16H17N3O2
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N
InChIInChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3
InChIKeyUPALIKSFLSVKIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityH <1 (mg/mL)
pH 4 acetate buffer ~10 (mg/mL)
pH 9 carbonate buffer < 1 (mg/mL)
0.1 N HC1 ~20 (mg/mL)
0.1 N NaOH < 1 (mg/mL)
10% Ethanol < 1 (mg/mL)
95% Ethanol 5 - 7 (mg/mL)
95% Methanol 5 - 7 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amonafide (CAS 69408-81-7) as a DNA Intercalator and Topoisomerase II Poison: Baseline Procurement Intelligence for Oncology Research


Amonafide (benzisoquinolinedione, AS1413) is a naphthalimide-derivative DNA intercalator and topoisomerase II (Topo II) poison [1]. Its mechanism involves stabilizing the Topo II-DNA cleavable complex, producing protein-associated DNA single- and double-strand breaks, and subsequent apoptosis [2]. Clinically, amonafide reached Phase II/III evaluation in multiple tumor types, with notable Phase II activity in breast cancer (18% overall response rate) and anti-leukemic efficacy in combination regimens [3]. The compound is extensively metabolized via N-acetyltransferase 2 (NAT2) to N-acetyl-amonafide, a polymorphic trait that historically contributed to variable toxicity [4].

Why Amonafide (CAS 69408-81-7) Cannot Be Directly Substituted by Classical Topoisomerase II Inhibitors in MDR+ Malignancies


Substituting amonafide with classical Topo II inhibitors (e.g., doxorubicin, etoposide, mitoxantrone) is scientifically unsound in settings where P-glycoprotein (Pgp)-mediated multidrug resistance (MDR) is operative [1]. Classical Topo II poisons are established substrates for Pgp efflux, resulting in up to 3-log reductions in potency in MDR+ cells; amonafide, however, is neither a substrate nor an inhibitor of Pgp, maintaining full cytotoxic activity independent of Pgp expression [2]. Furthermore, the DNA cleavage pattern induced by amonafide is topologically distinct—producing a single major site-specific cleavage on pBR322 DNA, unlike the multiple cleavage sites generated by etoposide and related agents—suggesting a non-overlapping molecular interaction that cannot be replicated by generic Topo II inhibitor substitution [3].

Amonafide (CAS 69408-81-7) Product-Specific Quantitative Evidence Guide: Head-to-Head Comparative Data for Procurement Decisions


Amonafide Retains Full Cytotoxic Potency in P-Glycoprotein-Overexpressing Multidrug Resistant Leukemia Cells, Unlike Classical Topo II Inhibitors

Amonafide demonstrates a differentiated resistance profile compared to classical Topo II inhibitors. In a direct head-to-head study using K562 leukemia cells (wild-type) and the Pgp-overexpressing MDR subline K562/DOX, the LC50 values for classical inhibitors (daunorubicin, doxorubicin, idarubicin, etoposide, mitoxantrone) increased up to 3 log units in the MDR+ subline, whereas amonafide's LC50 remained unchanged [1]. Cyclosporin A reversed MDR resistance for classical inhibitors but had no effect on amonafide potency, confirming Pgp is not involved in amonafide efflux [2]. Bidirectional Caco-2 and MDR1-MDCK assays further validated that amonafide is neither a substrate nor inhibitor of Pgp [3].

P-glycoprotein Multidrug Resistance Leukemia

Amonafide Induces a Site-Specific DNA Cleavage Pattern Distinct from Other Topoisomerase II Poisons

Amonafide and its analog mitonafide induce a unique DNA cleavage pattern compared to other Topo II-active drugs. Using purified mammalian DNA topoisomerase II and pBR322 DNA, amonafide stabilized the enzyme-DNA cleavable complex and induced DNA cleavage at a single major site, whereas etoposide and other Topo II poisons typically generate multiple cleavage sites [1]. This site specificity is a defining feature of this intercalative drug class, enabling detailed mechanistic studies of the cleavable complex [2].

DNA Cleavage Topoisomerase II Mechanism of Action

Clinical Activity in Advanced Breast Cancer: Amonafide's 18% Overall Response Rate (CALGB 8642 Phase II Trial)

In the CALGB 8642 Phase II trial of 42 previously untreated metastatic breast cancer patients, amonafide (300 mg/m²/day x 5 days, 21-day cycles) produced an overall response rate of 18%, including one complete response [1]. Importantly, response correlated with myelosuppression: the response rate was 35.7% in patients with grade 3/4 leukopenia versus 8.3% in those without (P=0.08), and 50% in patients with grade 3/4 thrombocytopenia versus 7.1% in those without (P<0.01), indicating a steep dose-response relationship [2]. While cross-study comparison to contemporary agents is limited, this single-agent activity in a pre-treated population establishes amonafide as an active naphthalimide with a defined therapeutic window.

Breast Cancer Phase II Clinical Trial

Improved Tolerability Over Amonafide in Next-Generation Naphthalimides: UNBS3157 Shows 3-4-Fold Higher MTD and No Hematotoxicity

Amonafide's clinical development was limited by dose-limiting bone marrow toxicity. In a direct comparative preclinical study, the novel naphthalimide derivative UNBS3157 demonstrated a 3-4-fold higher maximum tolerated dose (MTD) compared to amonafide in mice, without provoking hematotoxicity at doses that produced significant anti-tumor effects [1]. UNBS3157 was also superior to amonafide in multiple in vivo models, including L1210 murine leukemia, MXT-HI murine mammary adenocarcinoma, and orthotopic models of human A549 NSCLC and BxPC3 pancreatic cancer [2].

Naphthalimide Hematotoxicity Preclinical

Pharmacokinetic Profile: Amonafide Exhibits a Terminal Half-Life of 3.5 Hours and 23% Renal Excretion in Humans

In a Phase I study of 7 patients receiving 400 mg/m² amonafide as a 30-minute infusion daily for 5 days, the terminal plasma half-life was 3.5 hours, and 23% of the administered dose was recovered in urine over 24 hours [1]. Pharmacokinetic parameters were similar after the first and fifth daily doses, indicating no accumulation [2]. Notably, the N-acetyl metabolite exhibited comparable in vitro cytotoxicity to the parent compound against P388 murine leukemia cells, while the N-oxide metabolite was inactive [3].

Pharmacokinetics ADME Clinical Pharmacology

Preclinical In Vivo Efficacy: Amonafide's Activity Compared to AMP-53 in Breast and Lung Cancer Models

In a comparative evaluation of azonafides, amonafide (the reference naphthalimide) was used as a benchmark. The unsubstituted azonafide AMP-1 was superior to amonafide in the mammary 16C breast cancer model in B6CF31 mice, but had limited activity in Colon-38 and M5076 ovarian sarcoma models [1]. The 6-ethoxy substituted azonafide AMP-53 demonstrated superior efficacy to doxorubicin and other azonafides, achieving T/C values of 30% in Lewis lung carcinoma and 37-39% in human A549 NSCLC, MCF-7 breast, and HL-60 leukemia xenografts in SCID mice [2]. These data contextualize amonafide's in vivo activity within a broader family of naphthalimide-derived intercalators.

In Vivo Xenograft Azonafide

Optimal Research and Industrial Application Scenarios for Amonafide (CAS 69408-81-7) Based on Quantitative Evidence


Investigating P-Glycoprotein-Independent Topoisomerase II Inhibition in MDR+ Leukemia Models

Utilize amonafide as a tool compound to study Topo II poisoning in the context of Pgp-mediated multidrug resistance. As demonstrated, amonafide retains full cytotoxic potency in Pgp-overexpressing K562/DOX cells (LC50 unchanged vs. wild-type), whereas classical inhibitors lose up to 3 log units of activity [1]. This makes amonafide ideal for dissecting resistance mechanisms and evaluating combination therapies in AML and other MDR+ hematological malignancies.

Mechanistic Studies of Site-Specific Topoisomerase II-DNA Cleavable Complexes

Employ amonafide to characterize the molecular pharmacology of intercalator-stabilized Topo II-DNA cleavable complexes. Amonafide induces a unique single major cleavage site on pBR322 DNA, distinct from etoposide and other Topo II poisons [2]. This property is invaluable for structural biology, DNA topology research, and the development of novel Topo II-targeted agents with altered cleavage specificity.

Benchmarking Next-Generation Naphthalimide Analogs in Preclinical Efficacy and Toxicity Studies

Use amonafide as a reference standard when evaluating novel naphthalimide derivatives (e.g., UNBS3157, 6-amino amonafide analogs) for improved therapeutic indices. Comparative studies show that UNBS3157 achieves a 3-4-fold higher MTD without hematotoxicity in mice [3], and that 6-amino derivatives avoid NAT2-mediated acetylation [4]. Amonafide serves as the essential comparator for demonstrating superior tolerability and efficacy in preclinical development programs.

Phase II Clinical Trial Design for Metastatic Breast Cancer or Secondary AML

Reference the CALGB 8642 Phase II data (18% ORR in breast cancer) and Phase I/II combination studies in AML (600 mg/m²/day ×5 days with cytarabine) to inform dose selection, schedule, and expected toxicity profile [5][6]. Amonafide's clinical activity, defined PK (t1/2=3.5 hr, 23% renal excretion), and the known impact of NAT2 polymorphism on hematotoxicity provide a validated framework for designing contemporary clinical trials, particularly in acetylator-phenotyped patient populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amonafide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.